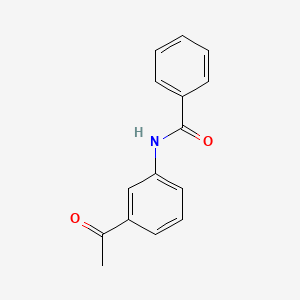

N-(3-acetylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

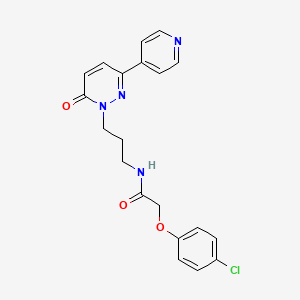

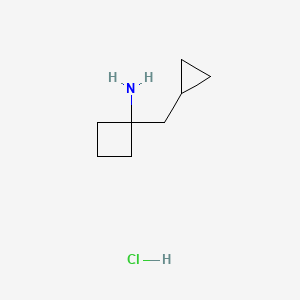

N-(3-acetylphenyl)benzamide is a biochemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound and similar benzamide compounds has been reported in various studies . For instance, one study reported the synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C15H13NO2 . The InChI code for this compound is 1S/C15H13NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.27 . The compound’s CAS Number is 84833-25-0 .Aplicaciones Científicas De Investigación

Anticonvulsant Properties

N-(3-acetylphenyl)benzamide derivatives have shown significant potential in anticonvulsant applications. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide, an analog, demonstrated effective anticonvulsant activity in several animal models, including inhibiting maximal electroshock-induced seizures in mice. Such compounds are metabolized by N-acetylation, influencing their pharmacokinetic properties and efficacy (Robertson et al., 1987). Another study on similar N-(2,6-dimethylphenyl)-substituted benzamides revealed their potential against pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013).

Antihyperlipidemic Activity

A series of N-(acetylphenyl)-benzofuran-2-carboxamides demonstrated promising antihyperlipidemic activity in an in vivo study involving hyperlipidemic rats. These compounds significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels, highlighting their potential in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).

Effects on Nuclear ADP-ribosyltransferase

Benzamides, including compounds like 3-acetylamidobenzamide, can modulate the activity of nuclear ADP-ribosyltransferase. At specific concentrations, they can either inhibit or stimulate enzyme activity. This dual action has implications for their experimental use in studying cellular functions related to ADP-ribosylation (Jones et al., 1988).

Histone Deacetylase Inhibition

This compound derivatives have been explored for their role in inhibiting histone deacetylases (HDACs). For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to this family, showed selective inhibition of certain HDACs, potentially offering therapeutic applications in cancer treatment (Zhou et al., 2008).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMCJZXPENYTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-methylbenzo[d]oxazole](/img/structure/B2806269.png)

![4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2806270.png)

![1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2806279.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-4H-chromen-4-one](/img/structure/B2806286.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2806288.png)

![(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2806290.png)